2,3-Diethoxyaniline
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Overview
Description
2,3-Diethoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where two ethoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diethoxyaniline can be synthesized through several methods. One common approach involves the ethoxylation of 2,3-dichloroaniline. This reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-dinitroaniline followed by ethoxylation. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro groups in its precursor can be reduced to amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium ethoxide or other strong bases are used to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted aniline derivatives from substitution reactions.
Scientific Research Applications
2,3-Diethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Diethoxyaniline exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating ethoxy groups, which activate the benzene ring towards electrophilic substitution reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.
2,3-Dichloroaniline: The precursor used in the synthesis of 2,3-Diethoxyaniline.
2,3-Dinitroaniline: Another precursor that can be reduced and then ethoxylated to form this compound.
Uniqueness
This compound is unique due to the presence of ethoxy groups, which provide different steric and electronic properties compared to methoxy or chloro substituents. These differences can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2,3-diethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
OIPRCKCTAOCWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)N |
Origin of Product |
United States |
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